Cas no 90769-45-2 (Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate)

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
- 90769-45-2
- Ethyl5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
- SB59145
- pyrimidine, 4,5-diamino-2-dimethylamino-6-ethoxycarbonyl-
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- Inchi: InChI=1S/C9H15N5O2/c1-4-16-8(15)6-5(10)7(11)13-9(12-6)14(2)3/h4,10H2,1-3H3,(H2,11,12,13)
- InChI Key: ACWQVJLPFCAVCM-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C(=N)NC(=N1)N(C)C)N
Computed Properties
- Exact Mass: 225.12257474g/mol
- Monoisotopic Mass: 225.12257474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 107Ų
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166813-1g |
ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate |
90769-45-2 | 95% | 1g |
$830 | 2021-08-05 | |
Chemenu | CM166813-1g |
ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate |
90769-45-2 | 95% | 1g |
$700 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748507-1g |
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate |
90769-45-2 | 98% | 1g |
¥6433.00 | 2024-04-25 | |
Crysdot LLC | CD11020094-1g |
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate |
90769-45-2 | 95+% | 1g |
$880 | 2024-07-19 | |
Alichem | A089004900-1g |
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate |
90769-45-2 | 95% | 1g |
$721.14 | 2023-08-31 |
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate Related Literature
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
Additional information on Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate (CAS No. 90769-45-2): A Comprehensive Overview
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate (CAS No. 90769-45-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting a rich structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. This compound, characterized by its pyrimidine core and multiple functional groups, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.
The molecular structure of Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate consists of a pyrimidine ring substituted with amino groups at the 5 and 6 positions, a dimethylamino group at the 2 position, and a carboxylate ester group at the 4 position. This arrangement provides multiple sites for chemical modification, making it a versatile building block for constructing more complex pharmacophores. The presence of both basic and acidic functional groups also enhances its reactivity, enabling diverse synthetic pathways.
In recent years, there has been growing interest in exploring the pharmacological properties of pyrimidine derivatives. TheEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate has been investigated for its potential role in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. Its structural features suggest that it may interact with biological targets in ways that could lead to novel therapeutic effects.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of nucleoside analogs. Nucleoside analogs are a class of drugs that mimic natural nucleosides and are widely used in the treatment of viral infections such as HIV and hepatitis B. TheEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate can be modified to introduce additional functional groups that enhance binding affinity to viral enzymes or receptors, thereby improving drug efficacy.
Recent studies have also highlighted the compound's potential in oncology research. Pyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. TheEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate, with its multiple reactive sites, can be engineered to target specific pathways implicated in tumor growth and metastasis. This has opened up new avenues for developing targeted therapies that could improve outcomes for cancer patients.
The synthesis ofEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance the scalability of production but also allow for the introduction of structural variations to tailor the compound's properties for specific applications.
The pharmacokinetic profile ofEthyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate is another critical factor that influences its therapeutic potential. Research has focused on understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. By optimizing its chemical structure based on these insights, scientists can develop formulations that improve bioavailability and reduce side effects.
In conclusion,Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate (CAS No. 90769-45-2) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing new drugs across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in advancing medical science.
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